molecular formula C21H16O8 B1666739 Aklanonic acid CAS No. 91432-47-2

Aklanonic acid

Cat. No.: B1666739
CAS No.: 91432-47-2
M. Wt: 396.3 g/mol
InChI Key: WTCFRKORYWVLAQ-ZSOIEALJSA-N
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Description

Aklanonic acid is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aklanonic acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Material: Anthracene or its derivatives.

    Functionalization: Introduction of acetic acid and hydroxyl groups through reactions such as Friedel-Crafts acylation, oxidation, and reduction.

    Final Steps: Formation of the pentenyl group and final oxidation to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity. Techniques such as chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

Aklanonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of Aklanonic acid involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: A simpler anthracene derivative with similar oxidation properties.

    2-Anthracenecarboxylic acid: Another anthracene derivative with carboxylic acid functionality.

    1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

Uniqueness

Aklanonic acid is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

Properties

CAS No.

91432-47-2

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid

InChI

InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8-

InChI Key

WTCFRKORYWVLAQ-ZSOIEALJSA-N

Isomeric SMILES

CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O

SMILES

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Canonical SMILES

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aklanonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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